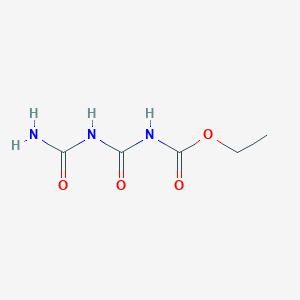
ethyl N-(carbamoylcarbamoyl)carbamate
Description
Ethyl N-(carbamoylcarbamoyl)carbamate is a carbamate derivative characterized by a central carbamate group (-NH-C(=O)-O-) flanked by additional carbamoyl substituents. Carbamates are widely studied for applications in medicinal chemistry, agrochemicals, and materials science due to their stability and versatility .
These compounds share core carbamate functionality but differ in substituents, leading to variations in toxicity, reactivity, and applications.
Properties
CAS No. |
154020-13-0 |
|---|---|
Molecular Formula |
C5H9N3O4 |
Molecular Weight |
175.14 g/mol |
IUPAC Name |
ethyl N-(carbamoylcarbamoyl)carbamate |
InChI |
InChI=1S/C5H9N3O4/c1-2-12-5(11)8-4(10)7-3(6)9/h2H2,1H3,(H4,6,7,8,9,10,11) |
InChI Key |
WGFXYQVNLZXJJG-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC(=O)NC(=O)N |
Canonical SMILES |
CCOC(=O)NC(=O)NC(=O)N |
Synonyms |
Carbamic acid, [[(aminocarbonyl)amino]carbonyl]-, ethyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Carbamates
Ethyl Carbamate (EC)
- Structure : Simplest carbamate (NH₂-C(=O)-O-C₂H₅).
- Applications : Historically used as a solvent and in pharmaceuticals. Found naturally in fermented foods and alcoholic beverages .
- Toxicity: Classified as a Group 2A carcinogen (IARC). Exposure via alcoholic beverages shows MOE (Margin of Exposure) values indicating carcinogenic risk in frequent consumers .
- Metabolism : Metabolized via cytochrome P450 to vinyl carbamate epoxide, a mutagenic intermediate .
Vinyl Carbamate
- Structure : Ethylene group replacing EC’s ethyl chain (NH₂-C(=O)-O-CH=CH₂).
- Reactivity: 10–50× more carcinogenic than EC due to rapid epoxidation, forming DNA-adducts without requiring metabolic activation .
- Mutagenicity : Potent mutagen in Salmonella typhimurium assays; activity inhibited by cytochrome P-450 inhibitors .
Aryl-Substituted Carbamates
- Example : 2-[(2,4,5-Trichlorophenyl)carbamoyl]naphthalen-1-yl ethyl carbamate.
- Bioactivity: Demonstrates nanomolar MIC/MBC values against S. aureus and MRSA. Lipophilicity (logD 6.5–7.4) correlates with bactericidal efficacy, peaking at C7 alkyl chain length .
- SAR : Bulky aryl groups enhance antimicrobial activity but reduce solubility; chlorinated substituents improve target binding .
Ethyl (3-Hydroxyphenyl)Carbamate
- Applications : Identified in botanical extracts (e.g., P. guineense) with high retention time (HPLC) and moderate molecular weight (MW: ~195 g/mol) .
- Stability : Hydroxyl group increases polarity, improving aqueous solubility compared to EC .
Physicochemical and Toxicological Comparison
| Property | Ethyl N-(Carbamoylcarbamoyl)Carbamate* | Ethyl Carbamate (EC) | Vinyl Carbamate | 2-[(2,4,5-Trichlorophenyl)Carbamoyl]Naphthyl Ethyl Carbamate |
|---|---|---|---|---|
| Molecular Weight | ~206 g/mol (estimated) | 89.09 g/mol | 101.10 g/mol | ~450 g/mol |
| Solubility | Moderate (polar solvents) | High in water/ethanol | Low | Low (lipophilic) |
| Carcinogenicity | Likely high (structural analogy) | Group 2A | Group 1B | Not reported |
| Antimicrobial Activity | Not reported | None | None | MIC: 18–64 nM (vs. S. aureus) |
| Key Applications | Research chemical | Food/beverage byproduct | Carcinogen study | Antibacterial agent |
*Note: Properties for this compound are inferred from structural analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


